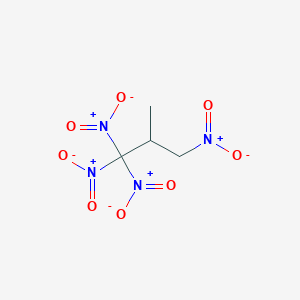
2,2-Dimethyldodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyldodecane is an organic compound with the molecular formula C14H30 and a molecular weight of 198.3880 g/mol . It is a branched alkane, specifically a dodecane derivative, where two methyl groups are attached to the second carbon of the dodecane chain . This compound is also known by its IUPAC name, dodecane, 2,2-dimethyl- .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyldodecane can be achieved through various organic reactions. One common method involves the reaction of 1-bromodecane with diisopropyl zinc . Another synthetic route includes the reaction of decylmagnesium bromide with 2-bromopropane . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,2-Dimethyldodecane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkane into alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are typical for alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The primary product is the unchanged alkane, as reduction reactions are less common for alkanes.
Substitution: Halogenated alkanes, such as 2,2-dimethyl-2-chlorododecane or 2,2-dimethyl-2-bromododecane.
科学研究应用
2,2-Dimethyldodecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry studies.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a hydrophobic component in pharmaceutical formulations.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
作用机制
The mechanism of action of 2,2-Dimethyldodecane primarily involves its interactions with other molecules due to its hydrophobic nature. It can participate in van der Waals interactions and hydrophobic interactions, influencing the behavior of other compounds in solution. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyldodecane: Another branched alkane with a single methyl group attached to the second carbon of the dodecane chain.
2,2-Dimethylundecane: Similar structure but with one fewer carbon atom in the main chain.
Uniqueness
2,2-Dimethyldodecane is unique due to its specific branching pattern, which can influence its physical and chemical properties. The presence of two methyl groups on the second carbon can affect its boiling point, solubility, and reactivity compared to other similar alkanes.
属性
CAS 编号 |
49598-54-1 |
|---|---|
分子式 |
C14H30 |
分子量 |
198.39 g/mol |
IUPAC 名称 |
2,2-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3 |
InChI 键 |
ATWISEHEXAEGKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

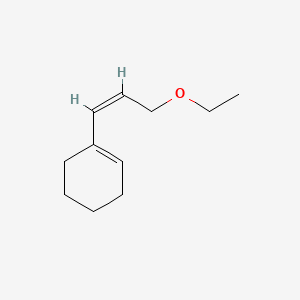
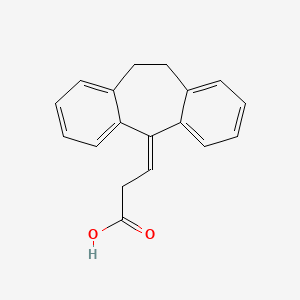
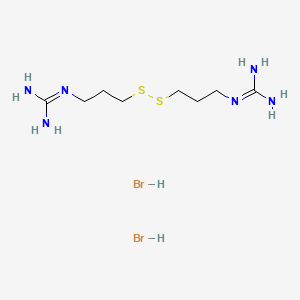
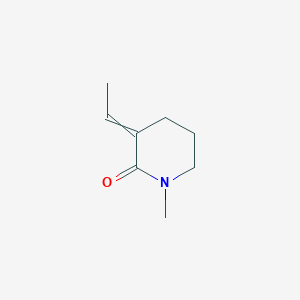
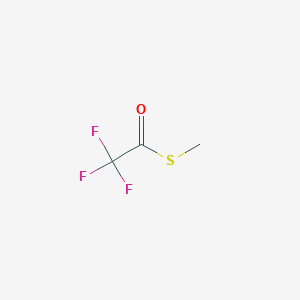
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

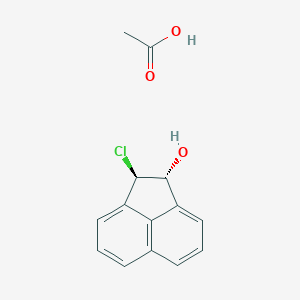
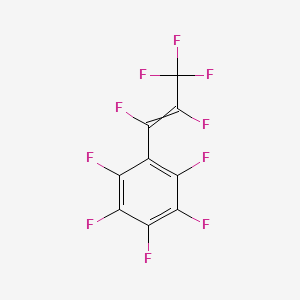
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
